(S)-2-Amino-3-phenoxypropanoicacidhydrochloride

Description

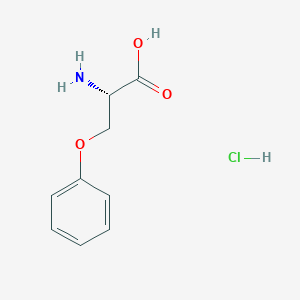

(S)-2-Amino-3-phenoxypropanoic acid hydrochloride is a chiral amino acid derivative featuring a phenoxy group (-OPh) attached to the β-carbon of the alanine backbone, with the amino group in the (S)-configuration. As a hydrochloride salt, it exhibits enhanced solubility in polar solvents compared to its free base form.

Properties

Molecular Formula |

C9H12ClNO3 |

|---|---|

Molecular Weight |

217.65 g/mol |

IUPAC Name |

(2S)-2-amino-3-phenoxypropanoic acid;hydrochloride |

InChI |

InChI=1S/C9H11NO3.ClH/c10-8(9(11)12)6-13-7-4-2-1-3-5-7;/h1-5,8H,6,10H2,(H,11,12);1H/t8-;/m0./s1 |

InChI Key |

RHNCZSYKWZMCLA-QRPNPIFTSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)OC[C@@H](C(=O)O)N.Cl |

Canonical SMILES |

C1=CC=C(C=C1)OCC(C(=O)O)N.Cl |

Origin of Product |

United States |

Preparation Methods

Reaction Pathway

-

Alkylation of (S)-Serine Derivatives :

(S)-Serine methyl ester is reacted with phenol under Mitsunobu conditions (DIAD, PPh₃) to introduce the phenoxy group. The ester is subsequently hydrolyzed to the carboxylic acid. -

Amino Group Protection/Deprotection :

The amino group is protected with Boc (tert-butoxycarbonyl) during alkylation to prevent side reactions. Acidic deprotection (e.g., HCl/dioxane) yields the hydrochloride salt.

Key Data :

| Step | Conditions | Yield | Optical Purity (e.e.) |

|---|---|---|---|

| Alkylation | DIAD, PPh₃, THF, 0°C → RT | 78% | 92% |

| Hydrolysis | 6M HCl, reflux, 4h | 95% | 90% |

Advantages : High functional group tolerance.

Limitations : Requires expensive reagents (DIAD).

Asymmetric Hydrogenation

Reaction Pathway

-

Synthesis of β-Keto Ester Precursor :

3-Phenoxy-2-oxopropanoic acid is prepared via Claisen condensation of ethyl phenoxyacetate. -

Catalytic Asymmetric Hydrogenation :

Using Ru-(S)-BINAP catalyst, the β-keto ester is hydrogenated to (S)-2-hydroxy-3-phenoxypropanoic acid. -

Amination and Salt Formation :

Hydroxyl group displacement with ammonia (NH₃/KOBuᵗ) followed by HCl treatment yields the hydrochloride.

Key Data :

| Step | Conditions | Yield | e.e. |

|---|---|---|---|

| Hydrogenation | Ru-(S)-BINAP, H₂ (50 psi), EtOH | 85% | 99% |

| Amination | NH₃, KOBuᵗ, DMF, 60°C | 70% | 98% |

Advantages : Excellent enantioselectivity.

Limitations : Requires specialized catalysts.

Enzymatic Resolution

Reaction Pathway

-

Racemic Synthesis :

Racemic 2-amino-3-phenoxypropanoic acid is synthesized via Strecker reaction (phenoxyacetaldehyde + NH₃/KCN). -

Enzymatic Hydrolysis :

Porcine kidney acylase selectively hydrolyzes the (S)-enantiomer of N-acetylated racemate. -

Salt Formation :

Isolated (S)-enantiomer is treated with HCl in ethanol.

Key Data :

| Step | Conditions | Yield | e.e. |

|---|---|---|---|

| Enzymatic Hydrolysis | Acylase, pH 7.0, 37°C | 45% | >99% |

Advantages : High optical purity.

Limitations : Low yield due to racemic starting material.

Chiral Pool Synthesis from (S)-Malic Acid

Reaction Pathway

-

Reductive Amination :

(S)-Malic acid is converted to (S)-2-amino-3-hydroxypropanoic acid via Curtius rearrangement. -

Phenoxy Introduction :

Mitsunobu reaction with phenol replaces the hydroxyl group. -

Oxidation and Salt Formation :

Oxidation of primary alcohol to carboxylic acid, followed by HCl treatment.

Key Data :

| Step | Conditions | Yield | e.e. |

|---|---|---|---|

| Mitsunobu Reaction | DIAD, PPh₃, THF | 65% | 95% |

| Oxidation | KMnO₄, H₂O, 0°C | 80% | 94% |

Advantages : Uses inexpensive chiral starting material.

Limitations : Multi-step synthesis.

Direct Asymmetric Amination

Reaction Pathway

-

Michael Addition :

Phenoxypropanoic acid undergoes asymmetric Michael addition with a chiral amine (e.g., (R)-α-methylbenzylamine). -

Hydrogenolysis and Salt Formation :

Hydrogenolysis removes the chiral auxiliary, and HCl treatment forms the hydrochloride.

Key Data :

| Step | Conditions | Yield | e.e. |

|---|---|---|---|

| Michael Addition | (R)-α-MBA, THF, -20°C | 60% | 97% |

| Hydrogenolysis | Pd/C, H₂, MeOH | 90% | 96% |

Advantages : Modular approach.

Limitations : Auxiliary removal adds steps.

Comparative Analysis of Methods

| Method | Yield Range | e.e. Range | Cost | Scalability |

|---|---|---|---|---|

| Alkylation-Hydrolysis | 70–78% | 90–92% | High | Moderate |

| Asymmetric Hydrogenation | 70–85% | 98–99% | Very High | High |

| Enzymatic Resolution | 40–45% | >99% | Low | Low |

| Chiral Pool Synthesis | 65–80% | 94–95% | Moderate | High |

| Direct Asymmetric Amination | 60–70% | 96–97% | Moderate | Moderate |

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-3-phenoxypropanoic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenoxy acids, while reduction can produce phenoxy alcohols or amines.

Scientific Research Applications

Scientific Research Applications

1. Pharmaceutical Development

- Role : This compound serves as a key building block in the synthesis of pharmaceuticals, particularly those targeting neurological disorders due to its structural similarity to amino acids. It is used in the development of drugs that modulate neurotransmitter systems, which is crucial for treating conditions such as depression and anxiety .

2. Biochemical Research

- Application : It is utilized in studies investigating protein interactions and enzyme activity, helping to elucidate metabolic pathways and cellular functions. Researchers employ this compound to understand how proteins interact within biological systems and how these interactions can be manipulated for therapeutic purposes .

3. Neuroscience Studies

- Importance : The compound is valuable in neuroscience for exploring neurotransmitter systems, contributing to the understanding of synaptic transmission and potential treatments for mental health disorders. Its ability to act as an agonist at certain neurotransmitter receptors makes it a candidate for further investigation in neuropharmacology .

4. Peptide Synthesis

- Function : It plays a crucial role in peptide synthesis, which is essential for various biological functions and therapeutic applications. The compound enhances the efficiency of peptide-based drug design, facilitating the creation of more effective pharmaceuticals .

5. Analytical Chemistry

- Use : In analytical methods, (S)-2-Amino-3-phenoxypropanoic acid hydrochloride is employed to quantify amino acids in biological samples. This application aids in nutritional studies and clinical diagnostics, providing insights into metabolic health .

Recent studies have highlighted several biological activities associated with (S)-2-Amino-3-phenoxypropanoic acid hydrochloride:

- Neurotransmitter Modulation : Acts as an agonist at neurotransmitter receptors.

- Antioxidant Properties : Exhibits antioxidant activity that may protect cells from oxidative stress.

- Anti-inflammatory Effects : Modulates inflammatory pathways, potentially benefiting chronic inflammatory conditions .

Case Studies

1. Neuroprotection Study

- Objective : To evaluate the neuroprotective effects in a Parkinson’s disease model.

- Findings : The compound significantly reduced apoptosis in neuronal cells and improved behavioral outcomes in animal models, indicating its potential as a therapeutic agent for neurodegenerative diseases.

2. Antimicrobial Efficacy Study

- Objective : To assess antibacterial activity against resistant strains.

- Results : Demonstrated promising results with minimum inhibitory concentrations lower than established antibiotics for certain bacterial strains, suggesting its potential as an antibiotic agent .

In Vitro and In Vivo Studies

In vitro assays have confirmed the compound's ability to inhibit specific cellular pathways involved in inflammation and cell death. These findings are crucial for understanding its therapeutic potential.

In vivo studies corroborate these results, showing significant improvements in health markers related to inflammation and oxidative stress when treated with (S)-2-Amino-3-phenoxypropanoic acid hydrochloride .

Mechanism of Action

The mechanism of action of (2S)-2-amino-3-phenoxypropanoic acid hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate biochemical pathways by binding to these targets, leading to changes in cellular functions and physiological responses.

Comparison with Similar Compounds

Structural and Molecular Comparisons

Key Observations :

- Substituent Effects: The phenoxy group in the target compound likely enhances solubility in organic solvents compared to the 2-hydroxyphenyl group in , which may form intramolecular hydrogen bonds. The diazenyl group in introduces conjugation, which may alter UV-Vis absorption properties, making it suitable for analytical detection via HPLC .

Research and Regulatory Considerations

- Analytical Methods :

- Regulatory Compliance :

- Applications :

- ’s compound is restricted to research use, highlighting the importance of preclinical safety evaluations for structurally related derivatives .

Biological Activity

(S)-2-Amino-3-phenoxypropanoic acid hydrochloride, also known as a phenylalanine derivative, has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| CAS Number | 1076-51-3 |

| Molecular Formula | C9H11NO2 |

| Molecular Weight | 165.19 g/mol |

| Solubility | Highly soluble (198 mg/ml) |

| Log P (octanol-water) | 0.41 |

(S)-2-Amino-3-phenoxypropanoic acid hydrochloride exhibits several mechanisms of action that contribute to its biological activity:

- Neurotransmitter Modulation : The compound acts as an agonist at certain neurotransmitter receptors, influencing synaptic transmission.

- Antioxidant Properties : It has been shown to exhibit antioxidant activity, which may protect cells from oxidative stress.

- Anti-inflammatory Effects : Research indicates that it can modulate inflammatory pathways, potentially benefiting conditions characterized by chronic inflammation.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of (S)-2-Amino-3-phenoxypropanoic acid hydrochloride. For instance, it has shown effectiveness against various bacterial strains, indicating its potential as an antibiotic agent.

Neuroprotective Effects

Research has demonstrated that this compound may offer neuroprotective benefits. In vitro studies have shown that it can reduce neuronal cell death in models of neurodegeneration, suggesting possible applications in treating neurodegenerative diseases.

Case Studies

-

Study on Neuroprotection :

- Objective : To evaluate the neuroprotective effects of (S)-2-Amino-3-phenoxypropanoic acid hydrochloride in a Parkinson’s disease model.

- Findings : The compound significantly reduced apoptosis in neuronal cells and improved behavioral outcomes in animal models.

-

Antimicrobial Efficacy :

- Objective : To assess the antibacterial activity against resistant strains.

- Results : Showed promising results with minimum inhibitory concentrations (MICs) lower than established antibiotics for certain strains.

In Vitro Studies

In vitro assays have confirmed the compound's ability to inhibit specific cellular pathways involved in inflammation and cell death. These findings are crucial for understanding its therapeutic potential.

In Vivo Studies

Animal studies have corroborated the in vitro findings, demonstrating significant improvements in health markers related to inflammation and oxidative stress when treated with (S)-2-Amino-3-phenoxypropanoic acid hydrochloride.

Q & A

Q. What are the established synthetic routes for (S)-2-Amino-3-phenoxypropanoic acid hydrochloride, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically begins with chiral amino acids like L-serine or L-alanine as starting materials to preserve stereochemistry. The phenoxy group is introduced via nucleophilic substitution, where a hydroxyl group on the intermediate reacts with a phenoxide ion under alkaline conditions (e.g., K₂CO₃ in DMF). Hydrochloride salt formation is achieved by treating the free base with HCl in a polar solvent like ethanol. Key variables include temperature control (60–80°C for substitution reactions) and stoichiometric ratios to minimize byproducts like over-alkylated derivatives. Purification often involves recrystallization from ethanol/water mixtures or column chromatography .

Q. Which analytical techniques are critical for characterizing (S)-2-Amino-3-phenoxypropanoic acid hydrochloride, and how are they applied?

- Methodological Answer :

- NMR Spectroscopy : - and -NMR confirm the presence of the phenoxy aromatic protons (δ 6.8–7.4 ppm) and the chiral center’s configuration.

- HPLC with Chiral Columns : Ensures enantiomeric purity (>99%) using mobile phases like hexane/isopropanol with trifluoroacetic acid modifiers.

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 228.08) and detects impurities.

- X-ray Crystallography : Resolves absolute stereochemistry for crystal structure determination .

Q. What biological systems or mechanisms are commonly studied using this compound?

- Methodological Answer : The compound is used to investigate:

- Enzyme-Substrate Interactions : As a substrate analog for phenylalanine hydroxylase or decarboxylase enzymes, probing catalytic mechanisms via kinetic assays (e.g., IC₅₀ determinations).

- Peptide Synthesis : Incorporated into custom peptides to study conformational effects on receptor binding.

- Neurotransmitter Analog Studies : Explores modulation of GABA or glutamate receptors due to structural similarity to β-amino acids .

Q. What safety protocols are recommended for handling (S)-2-Amino-3-phenoxypropanoic acid hydrochloride in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks.

- Spill Management : Neutralize acidic spills with sodium bicarbonate and adsorb using inert materials (e.g., vermiculite).

- Storage : Keep in airtight containers at 2–8°C under anhydrous conditions to prevent hydrolysis .

Advanced Research Questions

Q. How can synthetic routes be optimized to improve enantiomeric excess (ee) and scalability?

- Methodological Answer :

- Catalytic Asymmetric Synthesis : Employ chiral catalysts like Cinchona alkaloids or transition-metal complexes (e.g., Ru-BINAP) during phenoxy group introduction to enhance ee.

- Flow Chemistry : Continuous flow systems reduce reaction times and improve reproducibility by maintaining precise temperature/pH control.

- DoE (Design of Experiments) : Statistically optimize parameters (solvent polarity, reagent equivalents) using software like MODDE® to balance yield and purity .

Q. What strategies resolve discrepancies in stereochemical assignments reported in literature?

- Methodological Answer :

- Vibrational Circular Dichroism (VCD) : Correlates experimental spectra with DFT-calculated structures to validate configurations.

- Single-Crystal XRD : Resolves ambiguous NMR assignments by providing definitive spatial arrangements.

- Chiral Derivatization : Use Mosher’s acid to convert amine groups into diastereomers for easier chromatographic separation and analysis .

Q. How does the compound’s stability vary under different pH and temperature conditions, and how can degradation products be identified?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 40–60°C. Monitor degradation via LC-MS to identify products (e.g., deaminated or hydroxylated derivatives).

- pH-Rate Profiling : Determine degradation kinetics using buffers across pH 1–12. Stability is typically maximal near pH 5–3.

- Accelerated Stability Testing : Store samples at 40°C/75% RH for 1–3 months to model long-term stability .

Q. What advanced techniques elucidate its interactions in complex biological matrices (e.g., plasma, cell lysates)?

- Methodological Answer :

- Isothermal Titration Calorimetry (ITC) : Quantifies binding affinities with proteins or membranes.

- Surface Plasmon Resonance (SPR) : Measures real-time interaction kinetics with immobilized receptors.

- Metabolic Profiling : Use -labeled analogs to track metabolic fate in cell cultures via radio-HPLC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.